molecular formula C15H21N3O B11742116 1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11742116
M. Wt: 259.35 g/mol
InChI Key: RXZSOCSELZXANR-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a butan-2-yl group and a 2-methoxyphenylmethyl group

Preparation Methods

The synthesis of 1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(butan-2-yl)-1H-pyrazol-3-amine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have explored its interactions with specific biological targets and its effects on cellular processes.

    Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents. Its pharmacological properties and potential therapeutic applications are subjects of ongoing research.

    Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of various chemicals and materials, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it may interact with G-protein-coupled receptors or ion channels, leading to changes in cellular responses and physiological processes .

Comparison with Similar Compounds

1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(butan-2-yl)-1H-pyrazol-3-amine: This compound lacks the 2-methoxyphenylmethyl group, which may result in different biological activities and chemical properties.

    N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine: This compound lacks the butan-2-yl group, which may influence its interactions with biological targets and its overall pharmacological profile.

    1-(butan-2-yl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine: This compound has a 4-methoxyphenylmethyl group instead of a 2-methoxyphenylmethyl group, which may affect its chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological systems

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-butan-2-yl-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C15H21N3O/c1-4-12(2)18-10-9-15(17-18)16-11-13-7-5-6-8-14(13)19-3/h5-10,12H,4,11H2,1-3H3,(H,16,17)

InChI Key

RXZSOCSELZXANR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

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